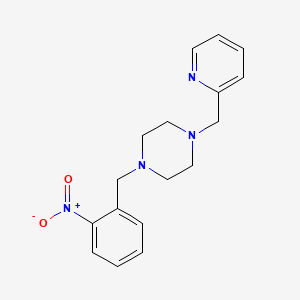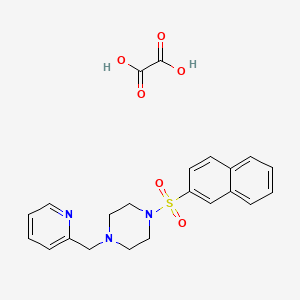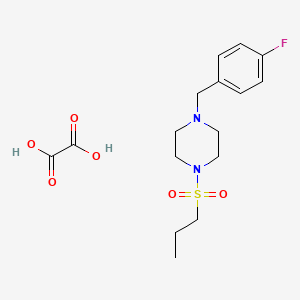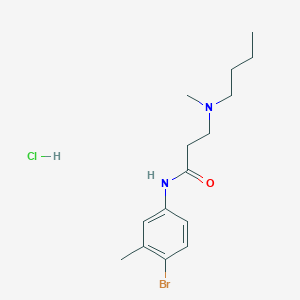
1-(2-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine
Descripción general
Descripción
1-(2-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine, also known as NBD-PP1, is a chemical compound that belongs to the family of piperazine derivatives. It is widely used in scientific research as a selective inhibitor of certain protein kinases. The compound has shown promising results in various studies, making it a valuable tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
1-(2-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition results in the disruption of various cellular processes, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that it inhibits. In general, the compound has been shown to affect cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine in lab experiments include its high selectivity for certain protein kinases and its ability to inhibit these kinases at low concentrations. However, the compound has some limitations, including its relatively complex synthesis process and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 1-(2-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine. One potential area of research is the development of new derivatives of the compound that have improved selectivity and potency. Another potential direction is the investigation of the compound's effects on other cellular processes, such as DNA repair and cell migration. Additionally, researchers may explore the use of this compound in combination with other drugs to develop new treatments for diseases.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzyl)-4-(2-pyridinylmethyl)piperazine is widely used in scientific research as a selective inhibitor of certain protein kinases, including Src-family kinases and Abl kinases. These kinases play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, this compound can help researchers to understand the mechanisms of these processes and develop new treatments for diseases.
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-7-2-1-5-15(17)13-19-9-11-20(12-10-19)14-16-6-3-4-8-18-16/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWIZWIRPZPLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B3948404.png)
![1-methyl-2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3948407.png)
![2-{5-[2,5-dimethoxy-4-(methylthio)phenyl]-4-phenyl-1H-imidazol-1-yl}acetamide](/img/structure/B3948412.png)

![N-benzyl-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3948427.png)


![3-(2-furyl)-5-{[(2-methyl-3-biphenylyl)methyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3948459.png)


![2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3948490.png)
